

FTIR reference spectra for 5-Bromo-2,3-dichlorophenol

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Compound of Interest

Compound Name: 5-Bromo-2,3-dichlorophenol

CAS No.: 1804909-63-4

Cat. No.: B1409771

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FTIR Validation Guide: 5-Bromo-2,3-dichlorophenol

Executive Summary

This guide provides a definitive spectroscopic framework for the identification and validation of **5-Bromo-2,3-dichlorophenol** (CAS: 56961-30-9). In pharmaceutical and agrochemical synthesis, this compound often serves as a critical intermediate. The primary analytical challenge lies not in identifying the functional groups, but in distinguishing the target molecule from its precursor (2,3-Dichlorophenol) and its regioisomers (e.g., 4-Bromo-2,3-dichlorophenol).

This document moves beyond basic spectral matching, offering a self-validating logic flow based on the Fingerprint Region (600–900 cm^{-1}), where the substitution pattern of the benzene ring provides an unmistakable "bar code" for structural verification.

Theoretical Grounding & Mechanism

To interpret the spectrum accurately, one must understand the electronic environment of the molecule. The **5-Bromo-2,3-dichlorophenol** molecule is a 1,2,3,5-tetrasubstituted benzene.

- Inductive Effects (-I): The presence of three halogens (2-Cl, 3-Cl, 5-Br) exerts a strong electron-withdrawing inductive effect. This increases the acidity of the phenolic proton, typically shifting the O-H stretch to lower frequencies compared to non-halogenated phenols.
- Intramolecular Hydrogen Bonding: The Chlorine atom at the 2-position is ortho to the Hydroxyl group. This proximity facilitates intramolecular hydrogen bonding (O-H...Cl), which stabilizes the structure and prevents the O-H band from becoming as broad as seen in intermolecularly bonded alcohols.
- Mass Effects: The heavy Bromine atom (atomic mass ~80) introduces a low-frequency stretching vibration (C-Br) in the far-IR/fingerprint region, distinct from the lighter Chlorine atoms.

Comparative Reference Data

The following table serves as the Textual Reference Spectrum. It contrasts the target molecule with its starting material to highlight the specific bands required for "Pass/Fail" QC validation.

Table 1: Diagnostic Peak Assignments

Spectral Region	Vibrational Mode	Target: 5-Bromo-2,3-dichlorophenol	Precursor: 2,3-Dichlorophenol	Differentiation Logic
Functional	O-H Stretch	3450–3550 cm^{-1} (Medium, slightly sharp due to intramolecular H-bond)	3400–3500 cm^{-1}	Non-diagnostic. Both show similar phenolic OH patterns.
Aromatic	Ar-C=C Ring Stretch	1560–1590 cm^{-1}	1580–1600 cm^{-1}	Confirmational. Heavy halogenation often dampens ring intensity.
Fingerprint (CRITICAL)	C-H Out-of-Plane (OOP) Bending	860–890 cm^{-1} (Isolated H)	760–780 cm^{-1} (3 Adjacent H)	PRIMARY DIAGNOSTIC. The precursor has 3 adjacent protons (Positions 4,5,6). The target has 2 isolated protons (Positions 4,6). The shift from ~770 to ~870 cm^{-1} confirms bromination at the 5-position.
Halogen	C-Cl Stretch	600–800 cm^{-1} (Multiple bands)	600–800 cm^{-1}	Difficult to distinguish due to overlap.
Halogen	C-Br Stretch	500–600 cm^{-1} (New band appears)	Absent	Secondary Diagnostic. Appearance of low-frequency

band confirms Br presence.

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Note on OOP Bending: The shift from "3 Adjacent Hydrogens" (Precursor) to "Isolated Hydrogens" (Target) is the most reliable spectroscopic evidence of successful synthesis.

Isomer Differentiation Logic

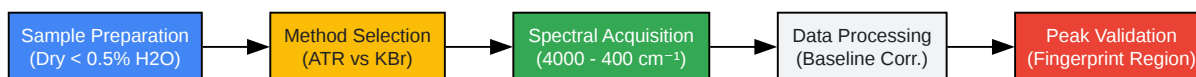
A common impurity is the 4-Bromo-2,3-dichlorophenol isomer. FTIR is superior to low-res Mass Spectrometry for this distinction because the molecular weights are identical.

- Target (5-Bromo): Protons are at positions 4 and 6. They are isolated from each other by the Bromine and Chlorines.
 - Signal: Weak/Medium band at 860–890 cm^{-1} .
- Isomer (4-Bromo): Protons are at positions 5 and 6. They are adjacent (vicinal).
 - Signal: Strong band at 800–820 cm^{-1} (characteristic of 2 adjacent aromatic hydrogens).

Visualized Workflows

Diagram 1: Analytical Workflow

This workflow ensures data integrity from sample preparation to final validation.

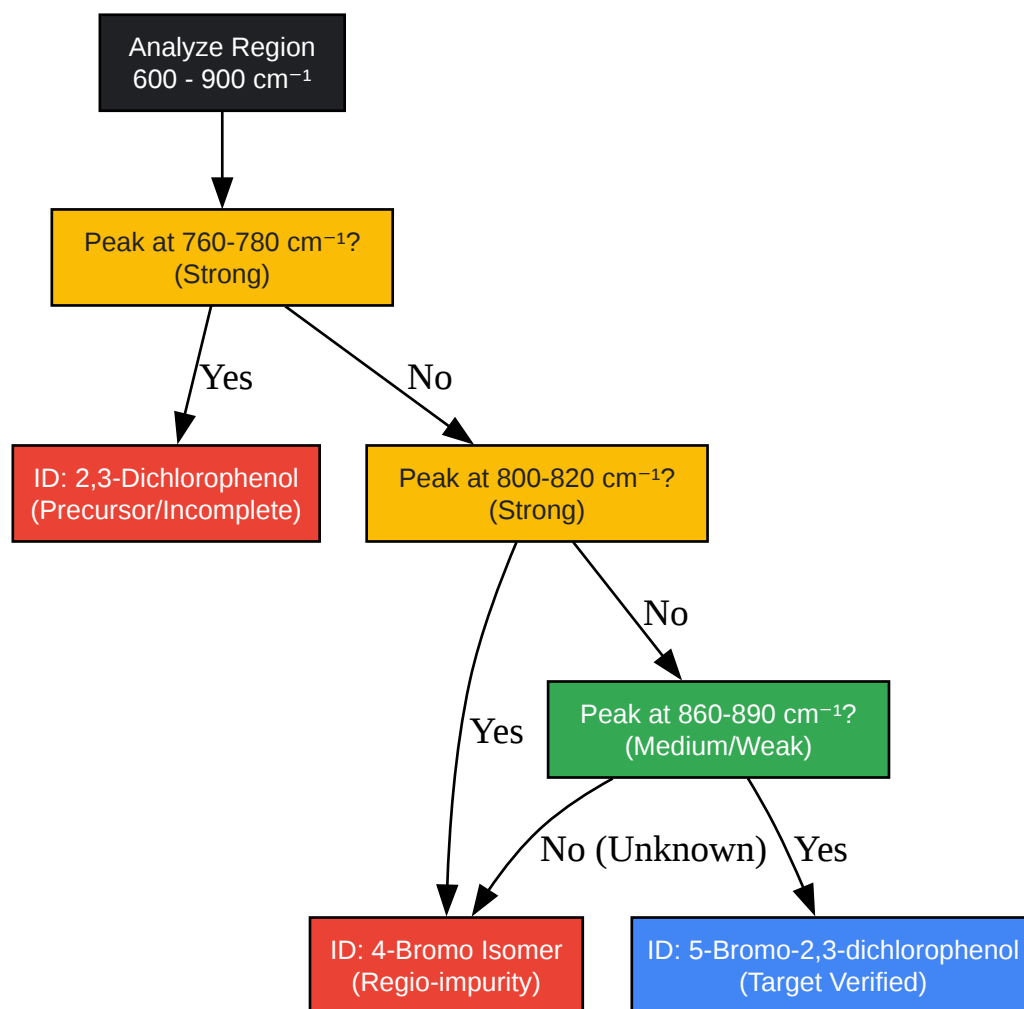


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Caption: Standardized workflow for FTIR analysis of halogenated phenols. Moisture control is critical to prevent O-H broadening.

Diagram 2: Isomer Identification Decision Tree

Use this logic gate to interpret the Fingerprint Region ($600\text{--}900\text{ cm}^{-1}$).



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Caption: Logic gate for distinguishing the target molecule from precursors and isomers based on C-H OOP bending modes.

Experimental Protocol

Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC

- Crystal Selection: Use a Diamond or ZnSe crystal. (Note: ZnSe is acceptable as the pH is acidic but not corrosive enough to damage ZnSe instantly; however, Diamond is preferred for durability).
- Background: Collect 32 scans of the clean air background.
- Sample Loading: Place ~10 mg of solid **5-Bromo-2,3-dichlorophenol** onto the crystal.
- Compression: Apply high pressure using the anvil to ensure intimate contact. This is crucial for the fingerprint region.
- Acquisition: Scan from 4000 to 550 cm^{-1} (or 400 cm^{-1} if crystal allows). Resolution: 4 cm^{-1} .

Method B: KBr Pellet - Recommended for High-Resolution Structural ID

- Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).
- Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Do not over-grind if the sample is hygroscopic.
- Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
- Advantage: KBr allows better transmission in the 400–600 cm^{-1} region, making the C-Br stretch more visible than in ATR.

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